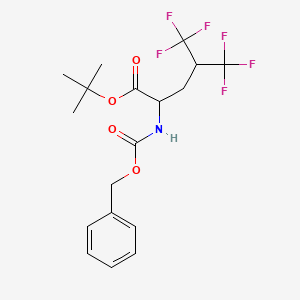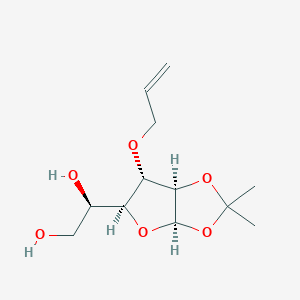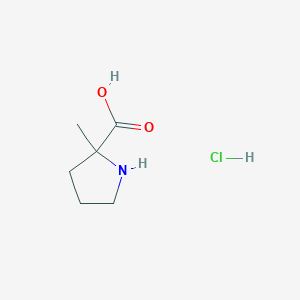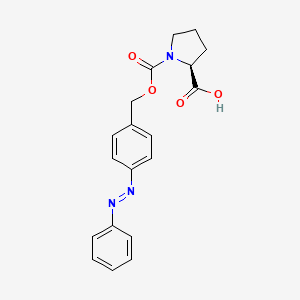
PZ-Pro-OH
Vue d'ensemble
Description
“PZ-Pro-OH” is a compound that has recently attracted attention in various fields of research and industry. It is used as a chromogenic substrate for the assay of collagenase and thimet oligopeptidase . Enzymatic cleavage yields Pz-Pro-Leu-OH (or this compound) .
Chemical Reactions Analysis
“this compound” is involved in enzymatic reactions where it serves as a substrate for collagenase and thimet oligopeptidase . The product of this enzymatic cleavage can be monitored by analytical HPLC .Applications De Recherche Scientifique
Endocrine Disruption and Reproductive Effects
Prochloraz (PZ), an imidazole fungicide, exhibits multiple endocrine activities. It acts as an androgen receptor antagonist and inhibits steroid synthesis through P450 modulation. Studies have shown that PZ affects sexual differentiation, particularly in male offspring of rats exposed to PZ during gestation. The findings indicate antiandrogenic alterations in sexual differentiation due to PZ exposure (Noriega, Ostby, Lambright, Wilson, & Gray, 2005).
Environmental Applications
PZ has been explored for environmental applications, such as in the removal of heavy metals from water. A study utilized lithium-silicon-powder waste to produce NaP zeolite (PZ), which demonstrated significant potential for removing Cu(II) from aqueous solutions. This research suggests the viability of PZ in eco-friendly and cost-effective water purification processes (Xiaoqin Pu, Yao, Yang, Jiang, & Jiang, 2020).
Atmospheric Chemistry and Carbon Capture
Piperazine (PZ) is recognized as an efficient solvent for carbon capture. Research into the atmospheric oxidation of PZ by OH radicals revealed a low potential for forming carcinogenic compounds, suggesting its relative safety for use in carbon capture technologies. The study provides insights into the reaction kinetics and the environmental impact of PZ in atmospheric processing (Onel, Dryden, Blitz, & Seakins, 2014).
Biomedical Applications
In the biomedical field, the interaction of protein Z (PZ) with other elements in the body has been a subject of interest. For instance, a study on circulating protein Z concentration and PROZ gene variants highlighted their relationship with cerebral infarction in young and middle-aged adults. This suggests a potential role of PZ in thrombotic disorders and its significance in neurological health (Zhang, Segal, Leifer, Silverstein, Gerber, Devereux, & Kizer, 2016).
Mécanisme D'action
Target of Action
PZ-Pro-OH is a chromogenic substrate used for the assay of collagenase and thimet oligopeptidase . These enzymes, also known as Pz-peptidase, metalloendopeptidase 24.15, and collagenase-like peptidase, are the primary targets of this compound . Collagenase plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and wound healing. Thimet oligopeptidase is involved in the metabolism of intracellular peptides.
Mode of Action
The interaction of this compound with its targets involves enzymatic cleavage. The cleavage yields Pz-Pro-Leu-OH (or this compound), and this process can be monitored by analytical HPLC . This interaction results in changes that can be detected and measured, providing a means to assay the activity of the target enzymes.
Analyse Biochimique
Biochemical Properties
PZ-Pro-OH plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydroxyl radicals, which initiate the oxidation of this compound. This reaction predominantly involves the abstraction of hydrogen atoms from the C-H sites of this compound, leading to the formation of various intermediate products . Additionally, this compound interacts with enzymes involved in redox reactions, influencing the overall redox potential and kinetics of the reactions .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the redox potential within cells, thereby impacting the redox-sensitive signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting the overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydroxyl radicals, leading to the formation of various intermediate products. These intermediates can further react with oxygen to produce cyclic imine products and other compounds . The binding interactions of this compound with biomolecules, such as enzymes and proteins, result in enzyme inhibition or activation, ultimately influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the metabolic flux and levels of metabolites within cells. The primary metabolic pathway of this compound involves its oxidation by hydroxyl radicals, leading to the formation of intermediate products that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . The rapid ion transport channels formed by intramolecular hydrogen bonds play a significant role in the efficient distribution of this compound within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical reactions.
Propriétés
IUPAC Name |
(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


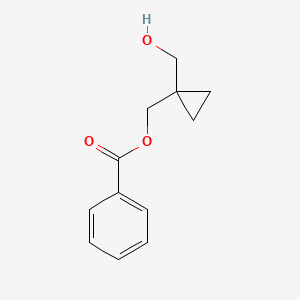
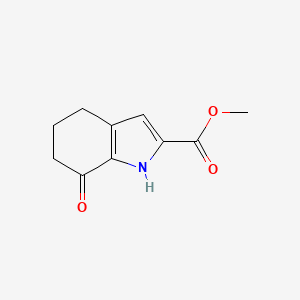
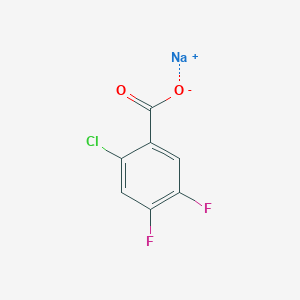

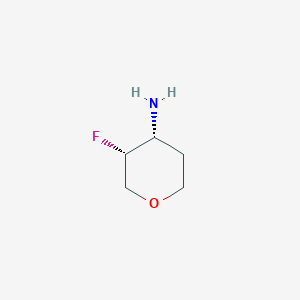
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)
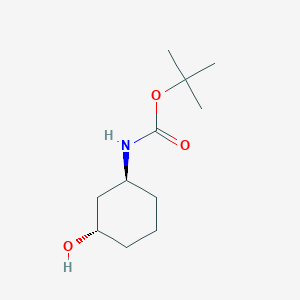
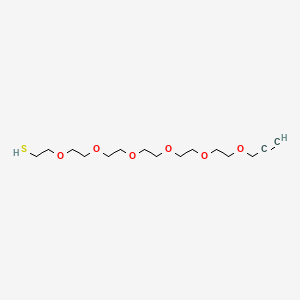
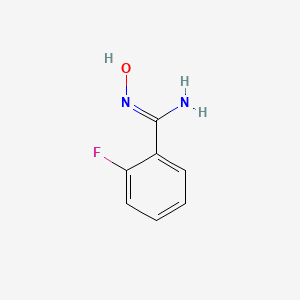
![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
